Fmoc-L-Norarginine(Boc)2-OH is a valuable building block for the synthesis of peptides containing the non-natural amino acid norarginine. Norarginine is an analog of L-arginine where the terminal amino group on the side chain is absent. This modification can be useful for studying the role of the guanidine group in protein function [].
Peptides containing norarginine can be potential candidates for drug discovery. By incorporating Fmoc-L-Norarginine(Boc)2-OH into peptide synthesis, researchers can explore the therapeutic potential of these modified peptides [].
Norarginine-containing peptides can be used as probes to investigate protein-protein interactions. The altered side chain of norarginine may affect how the peptide binds to other proteins, providing insights into protein function [].
Fmoc-norArg(Boc)2-OH, chemically known as (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid, is a derivative of norarginine. This compound is characterized by the presence of both fluorenylmethoxycarbonyl and t-butyloxycarbonyl protecting groups, which enhance its stability and usability in peptide synthesis. The molecular formula is C30H38N4O8, with a molecular weight of approximately 582.66 g/mol .
Fmoc-L-Norarginine(Boc)2-OH is likely to exhibit similar hazards as other peptide derivatives. Specific data might be limited, but general safety precautions should be followed when handling:
Fmoc-norArg(Boc)2-OH serves as an arginine analogue in peptide synthesis. Arginine is known for its roles in protein synthesis and metabolic processes. The biological activity of peptides synthesized using this compound can include:
The synthesis of Fmoc-norArg(Boc)2-OH generally involves several steps:
Studies on the interactions of peptides synthesized from Fmoc-norArg(Boc)2-OH often focus on:
Several compounds share structural similarities with Fmoc-norArg(Boc)2-OH, each with unique properties and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Fmoc-L-arginine | C29H39N5O6 | Directly related to arginine, used in similar contexts. |
Fmoc-L-citrulline | C29H36N4O7 | Citrulline derivative, involved in nitric oxide production. |
Fmoc-L-lysine | C27H41N3O6 | Contains a different side chain, used in various peptides. |
These compounds are differentiated by their side chains and specific functionalities, impacting their biological activities and applications in research and therapeutics.
Fmoc-norArg(Boc)₂-OH, systematically named (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a protected norarginine derivative. Its molecular formula is C₃₀H₃₈N₄O₈, with a molecular weight of 582.65 g/mol. The compound features three key structural elements:
Synonyms include Fmoc-L-Norarginine(Boc)₂-OH and Fmoc-L-Agb(Boc)₂-OH, reflecting its stereochemistry (L-configuration) and functional group architecture. The IUPAC name precisely encodes the substitution pattern: the γ-guanidino side chain is bis-Boc-protected, while the α-amino group bears the UV-labile Fmoc moiety.
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₃₈N₄O₈ | |
Molecular Weight | 582.65 g/mol | |
CAS Registry Number | 206183-06-4 | |
Protection Strategy | Fmoc (α-amine), Boc (guanidine) |
The evolution of Fmoc-norArg(Boc)₂-OH stems from two parallel advancements:
Protecting Group Chemistry:
Amino Acid Analog Development:
Fmoc-norArg(Boc)₂-OH occupies a niche in three research domains:
Peptide Engineering:
Enzymology:
Structural Biology:
Norarginine derivatives diverge from natural arginine in critical ways:
Feature | L-Arginine | Fmoc-norArg(Boc)₂-OH |
---|---|---|
Side Chain Length | 4 carbons (δ-guanidine) | 3 carbons (γ-guanidine) |
pKa (Guanidine) | ~12.5 | ~11.8 (Boc protection lowers basicity) |
Protease Resistance | Susceptible to trypsin | Resistant due to altered backbone |
Synthetic Utility | Limited by side-chain reactivity | Enhanced via orthogonal protection |
The shortened side chain in norarginine reduces steric bulk, allowing tighter packing in α-helical structures. However, the Boc groups introduce hydrophobicity (logP ≈ 3.2), impacting peptide solubility. In contrast, native arginine’s guanidinium group (pKa ~12.5) remains charged at physiological pH, mediating salt bridges.
The chemical compound Fmoc-norArg(Boc)₂-OH represents a protected amino acid derivative utilized in solid-phase peptide synthesis applications [1]. The molecular structure consists of a norarginine backbone bearing two distinct protecting groups: the 9-fluorenylmethoxycarbonyl group at the alpha-amino position and two tert-butoxycarbonyl groups protecting the guanidino functionality [1] [4]. The complete chemical name is (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid for the L-isomer configuration [1] [13].
The molecular architecture incorporates a four-carbon chain connecting the alpha-amino acid center to the protected guanidino group, which distinguishes norarginine from arginine by the absence of one methylene unit in the side chain [20]. This structural modification results in a shortened side chain while maintaining the essential chemical functionality required for peptide synthesis applications [20].
While comprehensive crystallographic data for Fmoc-norArg(Boc)₂-OH remains limited in the literature, structural analysis of related fluorenylmethoxycarbonyl-protected amino acid derivatives provides insight into the conformational behavior of this compound family [15] [16]. The fluorenylmethoxycarbonyl protecting group adopts characteristic conformations that influence the overall molecular geometry through steric interactions [15].
The conformational flexibility of the compound arises primarily from rotation around the bonds connecting the fluorenylmethoxycarbonyl group to the amino acid backbone and the orientation of the tert-butoxycarbonyl-protected guanidino functionality [15] [16]. Nuclear magnetic resonance spectroscopy studies on analogous fluorenylmethoxycarbonyl-protected amino acids indicate that conformational exchanges occur on timescales accessible to nuclear magnetic resonance detection [34] [36].
The solid-state structure exhibits intermolecular hydrogen bonding patterns typical of carboxylic acid-containing compounds, with the carboxyl group participating in hydrogen bonding networks that stabilize the crystalline lattice [34] [36]. The bulky protecting groups create significant steric hindrance that influences both the solid-state packing and solution-phase conformational preferences [15] [16].
The molecular formula of Fmoc-norArg(Boc)₂-OH is established as C₃₀H₃₈N₄O₈, reflecting the elemental composition of thirty carbon atoms, thirty-eight hydrogen atoms, four nitrogen atoms, and eight oxygen atoms [1] [3] [4]. The molecular weight ranges from 582.64 to 582.7 grams per mole, with variations attributable to different measurement methodologies and rounding conventions employed by various suppliers [1] [2] [3] [4] [5].
The exact mass, determined through high-resolution mass spectrometry, measures 582.268982 daltons [1] [3]. This precise molecular mass serves as a critical parameter for analytical confirmation of compound identity and purity assessment during synthesis and purification procedures [1] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₃₈N₄O₈ | [1] [3] [4] |
Molecular Weight (g/mol) | 582.64-582.7 | [1] [2] [3] [4] [5] |
Exact Mass (Da) | 582.268982 | [1] [3] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 9 | [1] |
Rotatable Bonds | 14 | [1] |
The solubility characteristics of Fmoc-norArg(Boc)₂-OH demonstrate strong dependence on solvent polarity and hydrogen bonding capacity [10] [12] [21]. In highly polar aprotic solvents such as dimethylformamide, the compound exhibits excellent solubility with clear dissolution at concentrations exceeding 1 millimole per 2 milliliters [12] [21]. Similarly, dimethyl sulfoxide and ethanol provide good solubility at approximately 30 milligrams per milliliter [10].
The compound displays good solubility in moderately polar organic solvents including dichloromethane, ethyl acetate, and tetrahydrofuran, making these solvents suitable for synthesis and purification procedures [10] [15]. Enhanced solubility in methanol occurs when combined with dichloromethane in a 1:1 ratio, indicating favorable solvation through mixed solvent systems [15].
Aqueous solubility remains severely limited due to the hydrophobic nature of the protecting groups [10]. In aqueous phosphate buffer at physiological pH 7.2, solubility reaches only approximately 0.16 milligrams per milliliter when ethanol serves as a co-solvent in a 1:5 ethanol to phosphate buffered saline ratio [10].
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Dimethylformamide | >1 mmol/2 mL | Standard coupling solvent | [12] [21] |
Dimethyl sulfoxide | ~30 mg/mL | Organic solvent compatible | [10] |
Ethanol | ~30 mg/mL | Organic solvent compatible | [10] |
Dichloromethane | Good solubility | Synthesis compatible | [10] |
Water | Insoluble | Hydrophobic compound | [10] |
Aqueous buffer (pH 7.2) | ~0.16 mg/mL | Requires ethanol co-solvent | [10] |
The thermal properties of Fmoc-norArg(Boc)₂-OH reflect the stability characteristics expected for multiply-protected amino acid derivatives [3] [22]. The predicted boiling point reaches 742.1 ± 70.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating substantial thermal stability under normal conditions [3].
The flash point occurs at 402.6 ± 35.7 degrees Celsius, suggesting that the compound requires significant thermal energy for ignition [3]. This elevated flash point temperature indicates relatively low fire hazard under typical laboratory handling conditions [3].
Specific melting point data for Fmoc-norArg(Boc)₂-OH appears limited in the available literature, with many sources reporting this parameter as not available or not determined [3]. This absence of melting point data may reflect challenges in obtaining pure crystalline material or decomposition occurring prior to melting [22] [24].
The thermal stability profile suggests that the compound remains stable under standard peptide synthesis conditions, which typically employ temperatures below 100 degrees Celsius [22] [24]. However, prolonged exposure to elevated temperatures may result in decomposition of the acid-labile tert-butoxycarbonyl protecting groups [22].
The spectroscopic properties of Fmoc-norArg(Boc)₂-OH provide essential analytical parameters for compound identification and purity assessment [34] [35] [36]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretching frequencies of the carboxylic acid, urethane, and guanidino protecting groups [35]. The fluorenylmethoxycarbonyl carbonyl typically appears in the region of 1700-1750 wavenumbers, while the tert-butoxycarbonyl carbonyls contribute additional bands in similar regions [35].
Nuclear magnetic resonance spectroscopy demonstrates complex splitting patterns arising from the multiple protecting groups and the flexible side chain [34] [36]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the fluorenyl aromatic protons in the 7.2-7.8 parts per million region, while the tert-butyl groups appear as singlets around 1.4 parts per million [34] [36]. The alpha-proton typically appears as a multiplet in the 4.2-4.4 parts per million range [34] [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the protecting groups in the 150-170 parts per million region, with the carboxylic acid carbonyl appearing at approximately 175 parts per million [34] [36]. The fluorenyl carbons contribute multiple signals in the aromatic region between 120-145 parts per million [34] [36].
Mass spectrometry provides definitive molecular weight confirmation, with electrospray ionization typically yielding the protonated molecular ion at mass-to-charge ratio 583 [34] [35]. Fragmentation patterns characteristically show loss of tert-butoxycarbonyl groups (44 and 100 mass units) and the fluorenylmethoxycarbonyl group (222 mass units) [34] [35].
The stereochemical differences between the L- and D-isomers of Fmoc-norArg(Boc)₂-OH manifest primarily in their optical activity and crystal packing arrangements [2] [8] [13] [14]. Both isomers possess identical molecular weights, chemical formulas, and most physical properties, with the principal distinction arising from the opposite configuration at the alpha-carbon center [2] [8].
The L-isomer, designated with Chemical Abstracts Service number 206183-06-4, exhibits the natural S-configuration found in biological systems [1] [13]. Commercial preparations of the L-isomer typically achieve enantiomeric purities of 98.5% or higher [12] [13]. The D-isomer, bearing Chemical Abstracts Service number 1263047-29-5, displays the unnatural R-configuration and often achieves slightly higher enantiomeric purities of 99.5% or greater [2] [14].
Optical rotation measurements provide the most direct method for distinguishing between the isomers, with the L- and D-forms exhibiting opposite signs of rotation under identical conditions [13] [14]. The specific rotation values serve as quality control parameters for assessing enantiomeric purity and confirming stereochemical identity [13] [14].
Solubility profiles remain essentially identical between the isomers, as the stereochemical difference at the alpha-carbon produces minimal impact on solvation behavior [2] [8]. Similarly, spectroscopic properties show negligible differences, with nuclear magnetic resonance spectra appearing virtually superimposable except for minor variations in chemical shifts that may arise from different crystal packing environments [34] [36].
Isomer | CAS Number | Configuration | Enantiomeric Purity | Reference |
---|---|---|---|---|
L-isomer | 206183-06-4 | S | ≥98.5% | [1] [12] [13] |
D-isomer | 1263047-29-5 | R | ≥99.5% | [2] [8] [14] |
The synthetic accessibility differs between the isomers, with the L-form typically prepared from natural amino acid precursors while the D-form requires either resolution of racemic mixtures or asymmetric synthesis from achiral starting materials [15] [18]. This difference in synthetic approach often results in higher costs for the D-isomer compared to the L-isomer [2] [8].